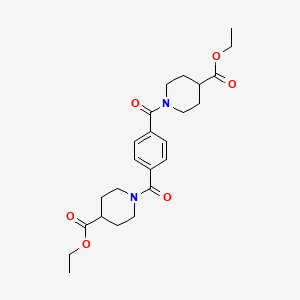![molecular formula C28H23Cl2NO2 B11028392 (1E)-6-(4-chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethylidene]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11028392.png)
(1E)-6-(4-chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethylidene]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s IUPAC name is (1E)-6-(4-chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethylidene]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one.
- It belongs to the class of pyrroloquinoline quinones (PQQs) and exhibits interesting biological properties.
- PQQs are heterocyclic compounds with potential applications in various fields.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via a multistep process starting from commercially available precursors.
Reaction Conditions: Specific reaction conditions depend on the synthetic route but may involve cyclization, condensation, and oxidation steps.
Industrial Production: While not widely produced industrially, research labs can synthesize it for scientific investigations.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction, but they often involve modifications of the quinoline or pyrrolo ring systems.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential as a ligand in coordination chemistry.
Biology: PQQs, including this compound, have antioxidant properties and may play a role in cellular processes.
Medicine: Some studies suggest PQQs could have neuroprotective effects and enhance mitochondrial function.
Industry: Limited industrial applications, but research continues due to its potential health benefits.
Mechanism of Action
Targets: It may interact with enzymes involved in redox reactions and mitochondrial function.
Pathways: PQQs may modulate cellular signaling pathways related to energy metabolism and oxidative stress.
Comparison with Similar Compounds
Uniqueness: Its fused pyrroloquinoline and quinoline structure sets it apart.
Similar Compounds: Other PQQ derivatives, such as PQQ disodium salt, share similar properties.
Remember that this compound’s detailed studies are ongoing, and its full potential is yet to be explored
Properties
Molecular Formula |
C28H23Cl2NO2 |
|---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
(3E)-9-(4-chlorophenyl)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one |
InChI |
InChI=1S/C28H23Cl2NO2/c1-27(2)16-28(3,18-9-13-20(30)14-10-18)23-6-4-5-21-22(26(33)31(27)25(21)23)15-24(32)17-7-11-19(29)12-8-17/h4-15H,16H2,1-3H3/b22-15+ |
InChI Key |
CBRKKJAIHAWKPX-PXLXIMEGSA-N |
Isomeric SMILES |
CC1(CC(C2=CC=CC\3=C2N1C(=O)/C3=C/C(=O)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl)C |
Canonical SMILES |
CC1(CC(C2=CC=CC3=C2N1C(=O)C3=CC(=O)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11028313.png)
![2-[acetyl(2-methylpropyl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11028319.png)
![4-(furan-2-ylmethyl)-9-thiophen-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B11028324.png)
![4-bromo-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]benzamide](/img/structure/B11028331.png)

![3-methyl-1'-pentyl-2-propionyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11028336.png)
![3-cyclopropyl-7-ethyl-1-(2-methoxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11028339.png)

![methyl 2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11028354.png)
![N-(4-hydroxyphenyl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide](/img/structure/B11028361.png)
![3-(4-chlorophenyl)-5-(2,3-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11028377.png)
![(1E)-8-ethyl-1-[(4-fluorophenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11028379.png)
![1-(10H-phenothiazin-10-yl)-2-{[5-(prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone](/img/structure/B11028382.png)
![N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11028388.png)
